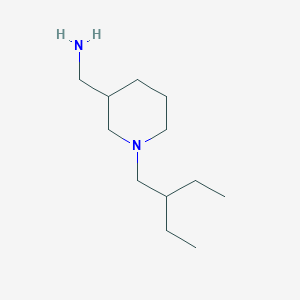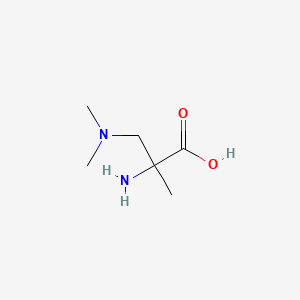![molecular formula C13H18F2N2 B1464937 {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1281528-01-5](/img/structure/B1464937.png)
{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Overview
Description
{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine: is a fluorinated organic compound that features a piperidine ring substituted with a difluorophenylmethyl group and a methanamine group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the following steps:
Bromination: : The starting material, 2,6-difluorobenzyl chloride, undergoes bromination to introduce a bromine atom.
Nucleophilic Substitution: : The brominated compound is then reacted with piperidin-3-ylmethanamine under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced derivatives with altered functional groups.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: : Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine is unique due to its fluorinated structure, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}methanamine
1-[(2,6-Difluorophenyl)methyl]piperidin-2-yl}methanamine
Properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGPBSOFPVULTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464854.png)
![3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464855.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B1464856.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464860.png)


![1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1464866.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464867.png)

![Methyl 2-[(2-aminophenyl)(methyl)amino]acetate](/img/structure/B1464869.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464870.png)
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464872.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)
![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)
